eCF506-d5: An In-Depth Technical Guide to its In Vitro Mechanism of Action
eCF506-d5: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
eCF506, also known as NXP900, is a potent and selective, orally bioavailable inhibitor of Src family kinases (SFKs).[1][2][3][4] Extensive in vitro studies have elucidated a unique mechanism of action that distinguishes it from classical ATP-competitive kinase inhibitors. This technical guide provides a comprehensive overview of the in vitro mechanism of action of eCF506, detailing its molecular interactions, impact on cellular signaling, and methodologies for its evaluation.
Core Mechanism: Conformation-Selective Inhibition of SRC
The primary molecular target of eCF506 is the non-receptor tyrosine kinase SRC.[3][5] Unlike many SRC inhibitors that target the active conformation of the kinase, eCF506 uniquely binds to and stabilizes the native, inactive "closed" conformation of SRC.[2][5][6][7] This conformation-selective binding has two profound consequences:
-
Inhibition of Catalytic Activity: By locking SRC in its inactive state, eCF506 prevents the autophosphorylation of SRC at tyrosine 419 (Y419), a critical step for its kinase activity.[5] This leads to a potent, sub-nanomolar inhibition of SRC's enzymatic function.[1][3]
-
Disruption of Scaffolding Functions: The inactive conformation of SRC sequesters its SH2 and SH3 domains, preventing them from interacting with other proteins.[5] A key consequence of this is the inhibition of the formation of the SRC-Focal Adhesion Kinase (FAK) complex, a crucial interaction for downstream signaling in cell adhesion, migration, and proliferation.[5] This dual action of inhibiting both catalytic and scaffolding functions represents a significant advantage over traditional SRC inhibitors.[3][5]
Quantitative Analysis of In Vitro Activity
The potency and selectivity of eCF506 have been quantified through various in vitro assays.
| Target/Assay | IC50/GI50 Value | Cell Line(s) | Reference |
| Enzymatic Assays | |||
| SRC (cell-free) | < 0.5 nM | - | [1] |
| SRC | 0.47 nM | - | [2] |
| YES1 | 2.1 nM | - | [2] |
| Cellular Assays | |||
| SRC Phosphorylation (pY419) Inhibition | Potent inhibition at 0.1 µmol/L | MDA-MB-231, MCF7, T-47D, ZR-75.1 | [5] |
| FAK Autophosphorylation Inhibition | Indirect reduction | MCF7, MDA-MB-231 | [5] |
| Antiproliferative Activity (GI50) | |||
| Breast Cancer Cell Lines | Varies by subtype | Panel of 16 breast cancer cell lines | [5] |
| Chronic Myeloid Leukemia (BCR-ABL+) | Lower activity compared to SRC/ABL inhibitors | LAMA-84, KCL-22, K-562 | [5] |
Signaling Pathway Modulation
eCF506 significantly impacts key cellular signaling pathways downstream of SRC.
Caption: eCF506 mechanism of action on the SRC-FAK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings.
Co-Immunoprecipitation for SRC-FAK Complex Formation
This assay is used to assess the scaffolding function of SRC and the inhibitory effect of eCF506 on protein-protein interactions.
Caption: Workflow for co-immunoprecipitation of SRC-FAK complex.
Protocol:
-
Cell Culture: MDA-MB-231 cells are seeded in 10 cm dishes and allowed to attach overnight.[5]
-
Compound Treatment: Cells are treated with eCF506, a control inhibitor (e.g., dasatinib), or DMSO for 6 hours.[5][6]
-
Lysis: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Immunoprecipitation: Cell lysates are incubated overnight with magnetic beads conjugated to an anti-SRC antibody.[6]
-
Washing and Elution: The beads are magnetically separated and washed to remove non-specific binding. The bound proteins are then eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The levels of SRC and co-immunoprecipitated FAK are detected using specific primary and secondary antibodies.[5][6]
Western Blotting for SRC and FAK Phosphorylation
This method is employed to quantify the inhibition of SRC catalytic activity and its downstream effects.
Protocol:
-
Cell Treatment: Breast cancer cell lines (e.g., MDA-MB-231, MCF7) are treated with varying concentrations of eCF506 for a specified duration.
-
Protein Extraction: Cells are lysed, and total protein is quantified.
-
Electrophoresis and Transfer: Equal amounts of protein are run on an SDS-PAGE gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for total SRC, phosphorylated SRC (pY419), total FAK, and phosphorylated FAK (pY576/577, pY861, pY925).[5]
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. Band intensities are quantified using densitometry.
Cell Proliferation Assays (GI50)
These assays determine the concentration of eCF506 required to inhibit cell growth by 50%.
Caption: General workflow for cell proliferation (GI50) assay.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density.
-
Compound Addition: After allowing the cells to adhere, a range of eCF506 concentrations are added.
-
Incubation: Plates are incubated for a period, typically 72 hours.
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The luminescence data is normalized to untreated controls, and the GI50 value is calculated using non-linear regression analysis.
Selectivity Profile
A key feature of eCF506 is its high selectivity for SRC Family Kinases over other kinases, notably a greater than 950-fold selectivity for SRC over ABL kinase.[2][3] This is in stark contrast to many clinical SRC inhibitors, which are often dual SRC/ABL inhibitors.[6] This high selectivity is thought to contribute to its improved tolerability profile observed in preclinical models.[5]
Conclusion
The in vitro mechanism of action of eCF506 is characterized by its unique conformation-selective inhibition of SRC, leading to a dual blockade of both catalytic and scaffolding functions. This results in potent and selective inhibition of SRC-mediated signaling pathways, which translates to antiproliferative and antimigratory effects in cancer cell models. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this promising therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dundee.ac.uk [dundee.ac.uk]
- 4. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
